N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O3S/c21-17-2-1-3-19(15-17)24-9-11-25(12-10-24)29(27,28)13-8-23-20(26)14-16-4-6-18(22)7-5-16/h1-7,15H,8-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEQSWIQLVTGGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
- Molecular Formula : C22H28ClN3O3S
- Molecular Weight : 450.0 g/mol
- CAS Number : 897613-23-9
The compound primarily acts as a kinase inhibitor , influencing several signaling pathways critical in cancer progression and neurological functions. Its structure allows it to interact with various targets, including:
- Epidermal Growth Factor Receptor (EGFR) : It has been shown to inhibit EGFR with an IC50 in the sub-micromolar range, which is significant for treating cancers associated with EGFR mutations .
- PARP1 Inhibition : Similar compounds have demonstrated the ability to inhibit PARP1 activity, crucial for DNA repair mechanisms in cancer cells .
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, in vitro assays demonstrated that compounds similar to this compound exhibited:
- IC50 Values : Ranging from 10 µM to 50 µM against human breast cancer cells, comparable to established chemotherapeutics like Olaparib .
Neurological Effects
Research indicates potential applications in treating neurological disorders due to its interaction with neurotransmitter receptors. The compound's piperazine moiety is particularly relevant for modulating serotonin and dopamine pathways, which are crucial in managing conditions such as depression and anxiety.
Study on Cancer Cell Lines
A study evaluated the effects of this compound on breast cancer cells. The results indicated:
- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM.
- Mechanistic Insights : Flow cytometry analysis suggested that the compound induced apoptosis through caspase activation pathways.
Neuropharmacological Assessment
Another investigation focused on the neuropharmacological properties of similar compounds:
- Behavioral Tests : In rodent models, administration of the compound led to increased locomotor activity and reduced anxiety-like behaviors.
- Biochemical Analysis : Elevated levels of serotonin were noted, suggesting a potential mechanism for its anxiolytic effects.
Summary of Findings
Scientific Research Applications
Structural Characteristics
The molecular formula of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide is , with a molecular weight of 439.9 g/mol. The compound features a piperazine ring, a sulfonyl group, and a difluorobenzamide moiety, which contribute to its unique chemical and biological properties.
Interaction with Dopamine Receptors
Research indicates that this compound exhibits significant pharmacological potential due to its interaction with dopamine receptors, particularly the D4 receptor. Compounds with similar structures have shown high affinity for these receptors, which are implicated in neurological disorders such as schizophrenia and mood disorders. The selectivity for D4 over D2 receptors suggests potential therapeutic applications in treating these conditions .
Antitumor Activity
this compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that compounds with similar structural motifs exhibit significant antitumor activity against various cancer cell lines. The compound's ability to inhibit cell proliferation may be linked to its interaction with specific signaling pathways involved in tumor growth .
Synthesis and Preparation
The synthesis of this compound typically involves multiple synthetic steps:
- Formation of the Piperazine Derivative : The initial step involves synthesizing 4-(3-chlorophenyl)piperazine.
- Sulfonylation : The piperazine derivative is then sulfonylated using a sulfonyl chloride under basic conditions to introduce the sulfonyl group.
- Coupling with Acetamide : Finally, the sulfonylated piperazine is coupled with 2-(4-fluorophenyl)acetamide using standard amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Case Study 1: Neuropharmacological Effects
A study exploring the neuropharmacological effects of similar compounds highlighted their potential in modulating dopamine receptor activity, suggesting that this compound could be developed as a therapeutic agent for psychiatric disorders.
Case Study 2: Anticancer Properties
In vitro evaluations have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating their potency. For instance, compounds structurally related to this compound demonstrated significant growth inhibition rates against human tumor cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares structural motifs with several piperazine-sulfonamide and acetamide derivatives. Below is a comparative analysis:
Key Observations :
- Substituent Effects : The 3-chlorophenyl group on the piperazine ring in the target compound may enhance receptor binding specificity compared to 4-substituted analogs (e.g., 4-F or 4-Cl in ).
- Fluorine Role : The 4-fluorophenyl group in the acetamide moiety is a recurring feature in bioactive molecules, contributing to metabolic resistance and membrane permeability .
Pharmacological and Physicochemical Properties
Anticonvulsant Activity
Compounds like N-(3-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide () exhibit anticonvulsant properties in rodent models. Their efficacy correlates with electron-withdrawing substituents (e.g., Cl, CF₃) on the phenylacetamide, suggesting the target compound’s 4-fluorophenyl group may offer similar benefits .
Enzyme Inhibition
Thiazole-linked piperazine-acetamide derivatives () inhibit matrix metalloproteinases (MMPs), critical in inflammation. The target compound’s sulfonylethyl linker may enhance MMP binding compared to methylene or ether linkers .
Physicochemical Data
- Melting Points : Analogs with sulfonamide groups (e.g., ) show higher melting points (132–230°C) due to hydrogen bonding, suggesting the target compound may exhibit similar thermal stability.
- Solubility: Sulfonamide and fluorine substituents likely improve aqueous solubility over non-polar analogs .
Q & A
What are the common synthetic routes for N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions:
Nucleophilic substitution : Reacting piperazine derivatives with 3-chlorophenyl sulfonyl chloride to form the sulfonyl-piperazine intermediate .
Condensation : Coupling the intermediate with 4-fluorophenylacetic acid derivatives via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
Purification : Employ column chromatography or recrystallization to isolate the product.
Key monitoring techniques include thin-layer chromatography (TLC) for reaction progress and NMR spectroscopy for structural validation .
How is the compound characterized post-synthesis to confirm structural integrity?
Level: Basic
Methodological Answer:
Characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.0–7.5 ppm for fluorophenyl groups) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., m/z ≈ 465.0 g/mol for related analogs) .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C–Cl bond length ~1.74 Å in chlorophenyl groups) .
What in vitro models are suitable for screening its biological activity?
Level: Basic
Methodological Answer:
- Antimicrobial assays : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to its piperazine-sulfonyl pharmacophore .
How can contradictory data between in vitro and in vivo efficacy studies be resolved?
Level: Advanced
Methodological Answer:
Contradictions may arise due to pharmacokinetic variability or off-target effects. Strategies include:
- Metabolic profiling : Use LC-MS to identify active metabolites in vivo .
- Dose-response optimization : Adjust dosing regimens in animal models to align with in vitro IC₅₀ values .
- In silico modeling : Predict bioavailability and target engagement using QSAR or molecular docking .
What crystallographic techniques elucidate its 3D structure and intermolecular interactions?
Level: Advanced
Methodological Answer:
- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., S=O bonds ~1.43 Å in sulfonyl groups) and torsion angles (e.g., nitro group twist ~16° from aromatic planes) .
- Cambridge Structural Database (CSD) analysis : Compare packing motifs (e.g., centrosymmetric C–H···O interactions) with analogs .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., π-π stacking in fluorophenyl groups) .
What strategies optimize synthesis yield and scalability?
Level: Advanced
Methodological Answer:
- Design of Experiments (DoE) : Statistically optimize temperature, solvent (e.g., DMF vs. THF), and catalyst loadings to maximize yield .
- Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions during sulfonation steps .
- Chemoselective protection : Temporarily block reactive sites (e.g., amine groups) to improve regioselectivity .
How do structural modifications (e.g., substituents) influence its pharmacological profile?
Level: Advanced
Methodological Answer:
- Structure-Activity Relationship (SAR) studies :
- Synthetic analogs : Compare bioactivity of derivatives (e.g., replacing acetamide with sulfonamide) to identify critical pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
